molecular formula C11H13NO6S B2925939 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine CAS No. 765924-08-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

Cat. No.: B2925939
CAS No.: 765924-08-1
M. Wt: 287.29
InChI Key: BIBSGDBUIFKACF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine (CAS: 765924-08-1) is a synthetic organic compound with the molecular formula C₁₁H₁₃NO₆S and a molecular weight of 287.29 g/mol. It features a 1,4-benzodioxin core substituted with a methylsulfonyl-glycine moiety. The compound is characterized by a purity of ≥95% and is primarily used in laboratory research, though its commercial availability has been discontinued as of 2025 .

However, detailed pharmacological or mechanistic studies for this compound are notably absent in publicly available literature.

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-19(15,16)12(7-11(13)14)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSGDBUIFKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzodioxin moiety and a methylsulfonyl group. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in areas such as anti-diabetic and anti-inflammatory applications.

  • Chemical Formula : C12H15NO6S
  • Molecular Weight : 301.31 g/mol
  • CAS Number : 694443-29-3
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit enzyme inhibitory effects, particularly against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Antidiabetic Activity

Recent studies have demonstrated that derivatives of compounds containing the benzodioxin structure exhibit significant anti-diabetic properties. For instance, the compound's ability to inhibit α-glucosidase was evaluated in vitro, showing promising results with IC50 values ranging from 2.62 μM to 10.11 μM compared to the standard drug acarbose (IC50 = 37.38 μM) .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (μM)Activity Level
Compound 2B2.62 ± 0.30High
Compound 3B3.63 ± 0.36Moderate
Acarbose37.38 ± 1.37Standard

In Vivo Studies

In vivo studies further corroborated the anti-diabetic effects of these compounds. For example, administration of compound 2B at doses of 10 mg/kg body weight significantly reduced blood glucose levels over a period of days, demonstrating its potential as a therapeutic agent for managing diabetes .

Table 2: Blood Glucose Levels Post Treatment

DayDose (mg/kg)Blood Glucose Level (mg/dL)
710280.90 ± 4.66
1410205.31 ± 4.01
2120129.71 ± 4.09

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial for any new compound. Current data on toxicity for this compound remains limited; however, related compounds have shown low toxicity profiles in preliminary studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Application Source/Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine C₁₁H₁₃NO₆S 287.29 Benzodioxin core, methylsulfonyl-glycine Lab research (discontinued)
3',4'-(1",4"-Dioxino)flavone (4f) C₁₅H₁₀O₄ 254.24 Flavone scaffold with 1,4-dioxane ring Antihepatotoxic (comparable to silymarin)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin-pyridinamine hybrid Research use (unvalidated for therapy)
Apremilast (CC-10004) C₂₂H₂₄N₂O₇S 460.50 Isoindole-dione core, methylsulfonyl group Anti-inflammatory (psoriasis, arthritis)
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides Varies (e.g., C₂₃H₂₁N₃O₅S) ~475.5 Benzodioxin-sulfonamide derivatives Anti-diabetic (α-glucosidase inhibition)

Key Insights from Comparative Analysis

Structural Analogues with Therapeutic Potential Compounds like 3',4'-(1",4"-Dioxino)flavone (4f) () and apremilast () demonstrate that the 1,4-dioxane or benzodioxin rings, when combined with sulfonyl or flavonoid groups, exhibit significant biological activity. For example, flavone derivatives showed hepatoprotective effects comparable to silymarin in rat models, attributed to the dioxane ring enhancing membrane permeability .

Functional Group Influence

  • The methylsulfonyl group in the target compound is shared with apremilast, a clinically approved anti-inflammatory drug. This group is critical for binding to phosphodiesterase-4 (PDE4) in apremilast , implying that similar interactions might be possible for the target compound if tested in relevant assays.
  • Sulfonamide derivatives (e.g., compounds 7a-l in ) with benzodioxin cores exhibited anti-diabetic activity via α-glucosidase inhibition. The target compound’s methylsulfonyl-glycine moiety may offer distinct electronic or steric properties compared to these sulfonamides.

Synthetic and Commercial Status

  • Unlike the discontinued status of the target compound (), structurally related molecules like apremilast and anti-diabetic benzodioxin derivatives () are actively researched or marketed, highlighting the importance of substituent optimization for commercial viability.

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